molecular formula C7H6BrNO2 B14025182 3-Bromo-2-[(hydroxyimino)methyl]phenol

3-Bromo-2-[(hydroxyimino)methyl]phenol

Cat. No.: B14025182
M. Wt: 216.03 g/mol
InChI Key: OABDBPDARGYMOQ-WTKPLQERSA-N
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Description

3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyimino group, and a phenol group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol typically involves the bromination of 2-hydroxybenzaldehyde followed by the formation of the oxime. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydroxylamine hydrochloride to form the oxime .

Industrial Production Methods

While specific industrial production methods for 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-nitrophenol
  • 3-bromo-4-hydroxybenzaldehyde
  • 2-bromo-5-hydroxybenzaldehyde

Uniqueness

3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol is unique due to the presence of both a bromine atom and an oxime group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research fields .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4-

InChI Key

OABDBPDARGYMOQ-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N\O)O

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)O

Origin of Product

United States

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